Nicainoprol
Übersicht
Beschreibung
Nicainoprol, also known as CAS-924; RU-42924, is calcium channel antagonist and a putative class I antiarrhythmic agent. This compound could be useful in the prevention and treatment of arrhythmias associated with acute myocardial infarction.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmikum
Nicainoprol ist ein neues Antiarrhythmikum der Klasse 1 . Es wurde intravenös in Dosen von 2 mg/kg und 3 mg/kg Körpergewicht verabreicht, und seine klinischen, elektrokardiographischen und elektrophysiologischen Wirkungen wurden untersucht .
Elektrophysiologische Wirkungen
Fünfzehn Minuten nach Beendigung der Medikamentengabe war das PR-Intervall um 24,4 % verlängert und das QTC um 3,9 %. Die Verlängerung der QRS-Dauer (+6 %) war nicht signifikant .
Herzfrequenzregulation
Es gab eine leichte (–3,9 %), aber nicht signifikante Abnahme der Herzfrequenz, ohne Veränderung der Sinus-Knoten-Funktion .
Vorhofleitung und AV-Leitung
Änderungen der Vorhofleitung und der AV-Leitung waren auf eine Zunahme des PA-Intervalls (+57,4 %), des AH-Intervalls (+10,9 %) und des HV-Intervalls (+43,8 %) zurückzuführen. Die anterograde Wenckebach-Zykluslänge nahm um 11 % zu .
Refraktärperioden
Die effektiven und funktionellen refraktären Vorhofperioden erhöhten sich um 4,5 % bzw. 114 %, und die effektive Refraktärperiode des AV-Knotens erhöhte sich um 11,2 % .
Blutdruckregulation
Ein nicht signifikanter Blutdruckabfall wurde zwischen der zweiten Minute nach Injektion (–9,4 %) und der 15. Minute (–3,4 %) festgestellt .
Calciumkanalblocker
This compound, auch bekannt als RU-42924, ist ein Calciumkanalblocker .
Behandlung von Arrhythmien im Zusammenhang mit akutem Myokardinfarkt
Es wurde gezeigt, dass this compound bei der Prävention und Behandlung von Arrhythmien im Zusammenhang mit akutem Myokardinfarkt nützlich ist . Es befand sich in klinischen Phase-II-Studien zur Behandlung von Arrhythmien .
Wirkmechanismus
Mode of Action
Nicainoprol interacts with its targets by blocking the fast sodium channels and voltage-dependent calcium channels . This blocking action reduces the influx of sodium and calcium ions during the action potential of cardiac cells, which can help to stabilize the electrical activity of the heart and prevent arrhythmias .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking fast sodium channels, this compound reduces the maximal upstroke velocity (Vmax) of the action potential . This can slow the rate of depolarization and repolarization in cardiac cells, potentially preventing rapid and irregular heart rhythms .
Pharmacokinetics
It is known that the drug is administered intravenously . The dosage used in studies varies, with doses of 2 mg/kg and 3 mg/kg of body weight being reported . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the prevention and treatment of arrhythmias associated with acute myocardial infarction . By blocking fast sodium channels and calcium channels, this compound can help to stabilize the electrical activity of the heart, reducing the likelihood of irregular heart rhythms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, hypoxic, hyperkalaemic, and acidotic conditions can modify the blocking actions of this compound on sodium channels . More research is needed to fully understand how different environmental factors can influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Nicainoprol interacts with various enzymes and proteins in the body. It is known to block fast sodium channels, which play a crucial role in the propagation of action potentials in excitable cells . It also acts as a calcium channel antagonist , which means it inhibits the movement of calcium ions through calcium channels.
Cellular Effects
This compound has significant effects on various types of cells, particularly cardiac cells. It influences cell function by blocking fast sodium channels and inhibiting calcium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the blocking of sodium channels can affect the action potential of cardiac cells, which can in turn influence the rhythm of the heart.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with ion channels. As a fast-sodium-channel blocking agent, it binds to these channels and inhibits the flow of sodium ions . As a calcium channel antagonist, it binds to calcium channels and inhibits the flow of calcium ions . These actions can lead to changes in the action potential of cells and ultimately affect the functioning of the heart.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its antiarrhythmic effects can be observed shortly after administration
Metabolic Pathways
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to interact with enzymes or cofactors involved in these pathways
Transport and Distribution
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be transported to areas where these channels are present
Subcellular Localization
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be localized to areas where these channels are present
Eigenschaften
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIHHZBJBKRDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868395 | |
Record name | Nicainoprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76252-06-7 | |
Record name | Nicainoprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76252-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicainoprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076252067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicainoprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICAINOPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.